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molecular formula C11H10Cl2O3 B8627469 Ethyl 6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 62717-20-8

Ethyl 6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B8627469
M. Wt: 261.10 g/mol
InChI Key: UCVGHLDDLQLHOE-UHFFFAOYSA-N
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Patent
US04435422

Procedure details

A solution of 50 g. of crude 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid in 500 ml. absolute ethanol was treated with 3 ml. concentrated H2SO4 at reflux for 5 hours under a Soxhlet extractor containing 3A molecular sieves. The solution was then evaporated to dryness, redissolved in ethyl acetate, and washed with agueous saturated NaCl, aqueous saturated NaHCO3, and again aqueous saturated NaCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[O:8][C:4]=2[C:3]=1[Cl:14].OS(O)(=O)=O.[CH2:20](O)[CH3:21]>>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH:7]([C:9]([O:11][CH2:20][CH3:21])=[O:10])[O:8][C:4]=2[C:3]=1[Cl:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with agueous saturated NaCl, aqueous saturated NaHCO3, and again aqueous saturated NaCl

Outcomes

Product
Name
Type
Smiles
ClC1=C(C2=C(CC(O2)C(=O)OCC)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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